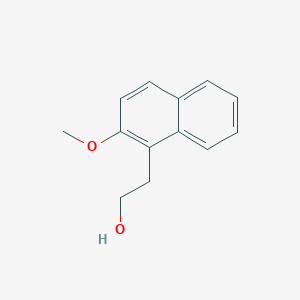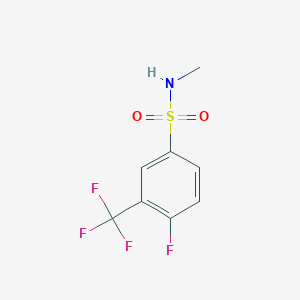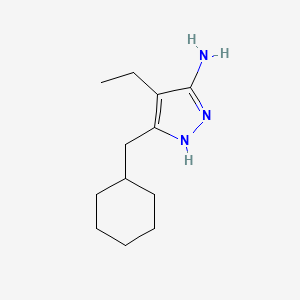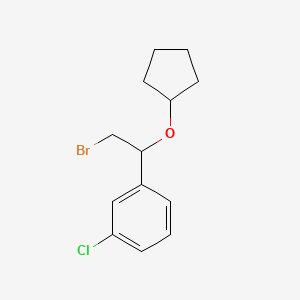
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an ethan-1-ol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the reaction of 2-methoxynaphthalene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the naphthalene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methoxynaphthalen-1-yl)ethanone or 2-(2-Methoxynaphthalen-1-yl)ethanoic acid.
Reduction: 2-(2-Methoxynaphthalen-1-yl)ethane.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Naphthyl)ethanol: Lacks the methoxy group, affecting its chemical properties and reactivity.
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Positional isomer with the methoxy and ethan-1-ol groups attached at different positions on the naphthalene ring.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to the presence of both a methoxy group and an ethan-1-ol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3 |
InChI Key |
CTHFDPIINZDOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)




![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
